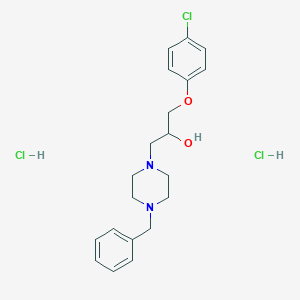![molecular formula C19H24O3 B5200932 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene, also known as EMDP, is a chemical compound that has been extensively studied for its potential use in scientific research. EMDP is a member of the family of compounds known as beta-adrenergic receptor agonists, which have been shown to have a variety of effects on the body.
作用机制
1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene works by binding to beta-adrenergic receptors in the body, which are involved in a variety of physiological processes. When 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene binds to these receptors, it can activate a number of downstream signaling pathways, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene has been shown to have a variety of biochemical and physiological effects on the body. For example, it has been shown to increase heart rate and blood pressure, as well as stimulate the release of certain hormones. 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene has also been shown to have effects on the immune system and on the metabolism of glucose and lipids.
实验室实验的优点和局限性
One advantage of using 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene in lab experiments is its well-characterized mechanism of action and known effects on the body. This can make it a useful tool for studying a variety of physiological processes. However, one limitation is that 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene can have effects on multiple physiological systems, which can make it difficult to isolate specific effects.
未来方向
There are a number of potential future directions for research on 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene. One area of interest is the development of new drugs and treatments based on its mechanism of action. Another area of interest is the study of its effects on specific physiological processes, such as the immune system or the metabolism of glucose and lipids. Additionally, further research may be needed to better understand the limitations of using 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene in lab experiments and to develop new techniques for studying its effects.
合成方法
1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene can be synthesized through a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 2-ethoxyphenol with 3-chloropropylamine to form the intermediate 3-(2-ethoxyphenoxy)propylamine. This intermediate is then reacted with 2,4-dimethylbenzene in the presence of a catalyst to form the final product, 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene.
科学研究应用
1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene has been studied extensively for its potential use in scientific research. One area of interest has been its potential use as a beta-adrenergic receptor agonist, which could have implications for the treatment of a variety of medical conditions. 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene has also been studied for its potential use in the development of new drugs and treatments.
属性
IUPAC Name |
1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-18-8-5-6-9-19(18)22-13-7-12-21-17-11-10-15(2)14-16(17)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIYXZYDUIVWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)


![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)


![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)

![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)
![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)
